Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate
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Overview
Description
Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate is a complex organic compound with a unique structure that combines elements of benzo, cyclohepta, and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable benzoic acid derivative with an isoxazole precursor in the presence of a catalyst can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, various nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-aryl-6-methyl-9-oxo-8,9-dihydro-5: Another compound with a similar core structure but different substituents.
Ethyl 8-bromo-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate: Shares some structural similarities but with distinct functional groups.
Uniqueness
Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate is unique due to its specific combination of benzo, cyclohepta, and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
methyl 12-methoxy-3-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C15H15NO4/c1-18-10-6-7-11-9(8-10)4-3-5-12-13(15(17)19-2)16-20-14(11)12/h6-8H,3-5H2,1-2H3 |
InChI Key |
RBSRYTODBHZQGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CCC2)C(=NO3)C(=O)OC |
Origin of Product |
United States |
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